An In-depth Technical Guide to (Vinylbenzyl)trimethylammonium chloride Monomer: Properties, Synthesis, and Applications
An In-depth Technical Guide to (Vinylbenzyl)trimethylammonium chloride Monomer: Properties, Synthesis, and Applications
(Vinylbenzyl)trimethylammonium chloride (VBTAC) , a quaternary ammonium (B1175870) salt, is a versatile monomer extensively utilized in the synthesis of cationic polymers. Its unique chemical structure, featuring a polymerizable vinyl group and a positively charged quaternary ammonium group, imparts valuable properties to the resulting polymers, making them suitable for a wide array of applications in research, materials science, and drug development. This guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of VBTAC.
Core Properties of (Vinylbenzyl)trimethylammonium chloride
The fundamental properties of VBTAC are summarized below, providing essential data for researchers and scientists.
Table 1: Chemical and Physical Properties of (Vinylbenzyl)trimethylammonium chloride
| Property | Value | References |
| Chemical Name | (Vinylbenzyl)trimethylammonium chloride | [1] |
| Synonyms | (ar-Vinylbenzyl)trimethylammonium chloride, VBTAC | [1] |
| CAS Number | 26616-35-3 | [1][2] |
| Molecular Formula | C₁₂H₁₈ClN | [1][2] |
| Molecular Weight | 211.73 g/mol | [1][2] |
| Appearance | White to pale yellow powder | [1] |
| Melting Point | 240 °C (decomposes) | [1] |
| Purity | Typically ≥ 97-99% | [1] |
| Solubility | Soluble in water and lower alcohols like methanol (B129727) and ethanol. The vinylpyridine monomer is less soluble, and sufficient alcohol is needed to solubilize it for copolymerization.[3] | |
| Storage | Store at room temperature.[1] Keep refrigerated for long-term quality.[4] |
Table 2: Toxicological and Safety Information
| Hazard Identification | Precautionary Measures |
| Causes skin and serious eye irritation.[4][5] | Wear protective gloves, clothing, and eye/face protection. Wash exposed skin thoroughly after handling.[4] |
| May cause respiratory irritation.[4][5] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area.[4] |
| Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. |
| GHS Pictogram | Irritant[2] |
| GHS Signal Word | Warning[2] |
Note: The toxicological properties have not been fully investigated, and standard laboratory safety precautions should be strictly followed.[6][7]
Experimental Protocols
Detailed methodologies for the synthesis and polymerization of VBTAC are crucial for its application in research and development.
1. Synthesis of (Vinylbenzyl)trimethylammonium chloride
The primary route for synthesizing VBTAC involves the quaternization of 4-vinylbenzyl chloride (VBC) with trimethylamine (B31210).[2][8]
-
Materials: 4-vinylbenzyl chloride (VBC), aqueous solution of trimethylamine (40%).[8]
-
Procedure: The synthesis process is optimized by reacting VBC and trimethylamine in different molar ratios (e.g., 0.70, 0.80, 0.90, and 1.1). The molar ratio of reactants plays a crucial role in the yield of VBTAC.[8] The resulting product is then typically purified.
-
Characterization: The final product is confirmed using techniques such as ¹H-NMR and FTIR spectroscopy. Thermal stability is assessed using Thermogravimetric Analysis (TGA).[8]
2. Free Radical Polymerization of VBTAC
Poly(vinylbenzyl)trimethylammonium chloride) (PVBTAC) can be synthesized via free radical polymerization.
-
Materials: (Vinylbenzyl)trimethylammonium chloride (VBTAC) monomer, initiator (e.g., benzoyl peroxide (BPO) or 4,4′-azobis(4-cyanovaleric acid) (ACVA)), solvent (e.g., xylene, water).[3][9][10]
-
Procedure:
-
Dissolve the VBTAC monomer in the chosen solvent in a reaction flask equipped with a condenser.[9]
-
Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen.[9]
-
Add the initiator to the reaction mixture.[9]
-
Heat the reaction to a specific temperature (e.g., 70-80 °C) and stir for a defined period (e.g., 24-48 hours).[9][10]
-
After polymerization, the polymer is typically precipitated in a non-solvent like cold methanol, filtered, and dried under vacuum.[9]
-
-
Characterization: The resulting polymer is characterized by ¹H NMR and FTIR spectroscopy to confirm its structure.[9] Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and polydispersity index.[11]
3. Controlled Radical Polymerization (RAFT)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of well-defined homopolymers and block copolymers of VBTAC.[10]
-
Materials: VBTAC monomer, RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid - CPAD), radical initiator (e.g., ACVA), distilled water.[10]
-
Procedure for Homopolymer Synthesis:
-
Procedure for Block Copolymer Synthesis: A similar procedure is followed, first polymerizing another monomer (e.g., oligo(ethylene glycol) methyl ether methacrylate (B99206) - OEGMA) with a RAFT agent, and then using the resulting polymer as a macro-RAFT agent for the polymerization of VBTAC.[10]
Applications in Drug Development and Research
The cationic nature and polymerizability of VBTAC make it a valuable component in various biomedical and research applications.
-
Drug Delivery Systems: Cationic polymers synthesized from VBTAC are used in drug delivery to improve the solubility and bioavailability of therapeutic agents.[1]
-
Non-Viral Gene Delivery: PVBTAC homopolymers and block copolymers are investigated as non-viral vectors for DNA delivery. They can form complexes with DNA (polyplexes) in the size range of 80-300 nm, which can be used for gene therapy applications.[12]
-
Antimicrobial Coatings: The quaternary ammonium structure provides antimicrobial properties, making VBTAC suitable for developing coatings that inhibit bacterial growth, which is particularly beneficial in healthcare settings.[1][8]
-
Ion-Exchange Resins and Membranes: VBTAC is used to synthesize anion exchange membranes and resins for applications such as water treatment, chemical separations, and in electrolyzers. The positively charged quaternary ammonium groups provide the anion exchange functionality.[2]
-
Electrochemical Sensors: This monomer is employed in the fabrication of sensors for detecting various analytes with high sensitivity and selectivity.[1]
Visualizations
Diagram 1: Synthesis of (Vinylbenzyl)trimethylammonium chloride (VBTAC)
Caption: Workflow for the synthesis of VBTAC from 4-Vinylbenzyl Chloride.
Diagram 2: Free Radical Polymerization of VBTAC
Caption: Experimental workflow for the free radical polymerization of VBTAC.
Diagram 3: RAFT Polymerization for Block Copolymer Synthesis
Caption: Logical workflow for synthesizing a block copolymer using RAFT polymerization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (Vinylbenzyl)trimethylammonium chloride | 26616-35-3 | Benchchem [benchchem.com]
- 3. US4340522A - Process for preparing cationic polymers - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. Vinylbenzyl trimethylammonium chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. scipoly.com [scipoly.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ukm.my [ukm.my]
- 12. pubs.acs.org [pubs.acs.org]
